molecular formula C22H25NO4 B368499 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one CAS No. 881079-48-7

3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one

Cat. No.: B368499
CAS No.: 881079-48-7
M. Wt: 367.4g/mol
InChI Key: DLZZOAGBXVUADO-UHFFFAOYSA-N
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Description

3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one is a synthetic organic compound belonging to the indolinone family. Indolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or organic peroxides.

    Alkylation: The 5,7-dimethyl groups and the 3-(2-oxopropyl) group can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

    Phenoxypropyl Substitution: The 1-(3-phenoxypropyl) group can be added via nucleophilic substitution reactions, where a phenoxypropyl halide reacts with the indolinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Purification: Employing advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: The phenoxypropyl group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄, H₂O₂.

    Reducing Agents: NaBH₄, LiAlH₄.

    Bases: NaOH, K₂CO₃.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone.

    Reduction: Conversion of the carbonyl groups to alcohols.

    Substitution: Formation of various substituted indolinones depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Indolin-2-one: The parent compound, simpler in structure but with similar core properties.

    3-Hydroxyindolin-2-one: Lacks the additional alkyl and phenoxypropyl groups, making it less complex.

    5,7-Dimethylindolin-2-one: Similar but without the hydroxy and phenoxypropyl groups.

Uniqueness

3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-15-12-16(2)20-19(13-15)22(26,14-17(3)24)21(25)23(20)10-7-11-27-18-8-5-4-6-9-18/h4-6,8-9,12-13,26H,7,10-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZZOAGBXVUADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=CC=C3)(CC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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